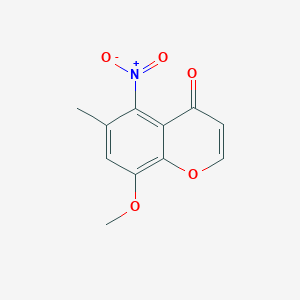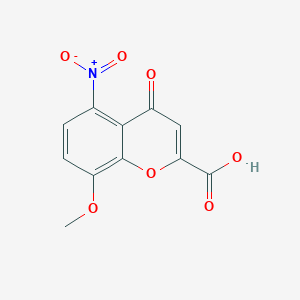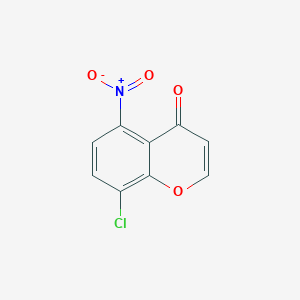
3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester, also known as MMMP, is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. MMMP is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and DMSO. This compound is not approved for clinical use and should only be used for research purposes.
Wirkmechanismus
The mechanism of action for 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins in the body. In cancer cells, this compound has been shown to induce apoptosis by inhibiting the activity of certain proteins that are involved in cell survival. In the brain, this compound has been shown to modulate the activity of certain proteins that are involved in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In the brain, this compound has been shown to modulate neurotransmitter release and synaptic plasticity. This compound has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester in lab experiments is its ability to selectively target certain proteins or enzymes. This allows researchers to study the specific role of these proteins or enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. This compound should only be used in lab experiments under strict safety protocols.
Zukünftige Richtungen
There are several future directions for 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester research. One area of interest is the development of new compounds that are based on the structure of this compound. These compounds could have improved efficacy and safety profiles compared to this compound. Another area of interest is the use of this compound in combination with other compounds to enhance its therapeutic effects. Finally, the role of this compound in various biological processes such as inflammation and pain needs to be further explored.
Synthesemethoden
The synthesis method for 3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester involves the reaction of 3-methoxybenzoic acid with 2-morpholin-4-yl-phenylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to form the methyl ester of this compound. The purity of the compound can be confirmed using methods such as HPLC, NMR, and MS.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been used in various scientific research applications such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, this compound has been used as a tool to study the role of certain proteins in the brain. This compound has also been used in drug discovery to develop new compounds that target specific proteins or enzymes.
Eigenschaften
Molekularformel |
C20H22N2O5 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
[2-(2-morpholin-4-ylanilino)-2-oxoethyl] 3-methoxybenzoate |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-6-4-5-15(13-16)20(24)27-14-19(23)21-17-7-2-3-8-18(17)22-9-11-26-12-10-22/h2-8,13H,9-12,14H2,1H3,(H,21,23) |
InChI-Schlüssel |
XMZWQIIKAZJHCB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC=CC=C2N3CCOCC3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC=CC=C2N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)



![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)





![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)

![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
